ligurobustoside C
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Overview
Description
ligurobustoside C is a natural product found in Ligustrum robustum and Ligustrum pricei with data available.
Scientific Research Applications
Antioxidant Properties
Ligurobustoside C, isolated from Ligustrum robustum, demonstrates notable antioxidant activities. In a study, various glycosides including this compound, were isolated from Ligustrum robustum and were shown to possess stronger antioxidant effects than standard compounds like trolox (He et al., 2003).
Antimicrobial and Caries Prevention
Another application of this compound is in the field of dentistry, particularly in caries prevention. An investigation on Ligustrum robustum extract, containing this compound, revealed its effectiveness against the biofilm formation of Streptococcus mutans, a key bacterium in dental caries (Zhang et al., 2020).
Role in Treating Obesity and Diabetes
Research on phenylethanoid and phenylmethanoid glycosides from Ligustrum robustum, which includes this compound, showed significant bioactivities suggesting potential benefits in treating obesity and diabetes. This compound exhibited properties that could be beneficial for these conditions (Lu et al., 2022).
Natural Antioxidant in Oil Processing
This compound has been identified as a major phenolic compound in Ligustrum robustum extract, which demonstrates significant antioxidant properties. This extract has been shown to protect the quality of oils during storage and frying processes, indicating its potential as a natural antioxidant in food processing (Gao et al., 2022).
Inhibition of Pancreatic Lipase
This compound, along with other phenolic compounds in Ligustrum robustum, has been studied for its inhibitory effect on pancreatic lipase. This suggests a potential role in managing metabolic diseases by regulating fat metabolism (Gao et al., 2022).
Properties
Molecular Formula |
C31H44O12 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H44O12/c1-17(2)6-5-7-18(3)14-15-39-30-27(38)29(43-31-26(37)25(36)24(35)19(4)40-31)28(22(16-32)41-30)42-23(34)13-10-20-8-11-21(33)12-9-20/h6,8-14,19,22,24-33,35-38H,5,7,15-16H2,1-4H3/b13-10+,18-14+/t19-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 |
InChI Key |
SWJOMZRFHWDJCX-FNGLMVHISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OC/C=C(\C)/CCC=C(C)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCC=C(C)CCC=C(C)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCC=C(C)CCC=C(C)C)O)O)O)O |
Synonyms |
geranyl alpha-L-rhamnopyranosyl(1-3)-(4-O-trans-p-coumaroyl)-beta-D-glucopyranoside kudingoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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